3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine
描述
Structure
3D Structure
属性
IUPAC Name |
3-methyl-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c1-5-8-9-6-4-7-2-3-10(5)6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGAHECZATVXWIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342736 | |
| Record name | 3-Methyl-1,2,4-triazolo[4,3-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33590-17-9 | |
| Record name | 3-Methyl-1,2,4-triazolo[4,3-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic Characterization and Advanced Structural Analysis Of 1 2 3 Triazolo 4,3 a Pyrazine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. It provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.
¹H NMR: For 3-Methyl- researchgate.netgoogle.comtriazolo[4,3-a]pyrazine, the proton NMR spectrum provides distinct signals corresponding to the methyl and aromatic protons. Spectroscopic analysis in DMSO-d₆ reveals signals for the aromatic protons of the pyrazine (B50134) ring. researchgate.net One proton signal appears at approximately 8.72 ppm, presented as a singlet, while another aromatic proton is observed at 6.7 Hz. researchgate.net It is important to note that "6.7 Hz" typically represents a coupling constant (J-value) rather than a chemical shift (ppm), indicating a potential ambiguity in the reported data that requires further clarification in primary literature. researchgate.net The methyl group protons would be expected to appear as a singlet in the upfield region of the spectrum.
¹³C NMR: While ¹³C NMR data for the specific 3-Methyl- researchgate.netgoogle.comtriazolo[4,3-a]pyrazine was not available in the searched literature, analysis of closely related derivatives such as (4-Hydroxyphenyl)(3-methyl-5,6-dihydro researchgate.netgoogle.comtriazolo[4,3-a]pyrazin-7(8H)-yl)methanone shows characteristic signals. researchgate.net For this derivative, carbon signals are reported at 11.4 (methyl C), 33.2, 48.5, 50.5 (dihydro-pyrazine C's), and several signals in the aromatic region (115.7-171.1 ppm). researchgate.net A standard ¹³C NMR spectrum for 3-Methyl- researchgate.netgoogle.comtriazolo[4,3-a]pyrazine would be expected to show a signal for the methyl carbon and distinct signals for the carbons of the fused pyrazine and triazole rings.
Interactive Data Table: NMR Data
| Nucleus | Chemical Shift (ppm) / J-value (Hz) | Multiplicity | Assignment |
| ¹H | 8.72 | Singlet (s) | Aromatic Proton (Ar-H) |
| ¹H | 6.7 | - | Aromatic Proton (Ar-H) |
| ¹³C | Data not available | - | - |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight of a compound and can offer insights into its structure through analysis of fragmentation patterns. For 3-Methyl- researchgate.netgoogle.comtriazolo[4,3-a]pyrazine, mass spectral analysis confirms its molecular mass. researchgate.net The spectrum shows a molecular ion peak [M+1]⁺ at an m/z (mass-to-charge ratio) of 135.1, which corresponds to the protonated molecule and confirms the molecular weight of 134.14 g/mol for the parent compound (C₆H₆N₄). researchgate.net Detailed fragmentation analysis, which would involve the systematic breaking of the molecule to elucidate the connectivity of its constituent rings, was not detailed in the reviewed sources.
Interactive Data Table: Mass Spectrometry Data
| Technique | m/z Value | Ion Type | Interpretation |
| MS | 135.1 | [M+1]⁺ | Protonated molecular ion, confirming molecular weight. |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment
Infrared (IR) and Raman spectroscopy are techniques used to probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light (Raman) at specific frequencies corresponds to the vibrations (stretching, bending) of the chemical bonds within the molecule.
Specific IR and Raman spectral data for 3-Methyl- researchgate.netgoogle.comtriazolo[4,3-a]pyrazine were not found in the available literature. However, a typical IR spectrum for this compound would be expected to show characteristic absorption bands for C-H stretching of the methyl group and aromatic rings, C=N and N=N stretching vibrations within the heterocyclic rings, and various C-C and C-N stretching modes. Ring deformation and C-H bending vibrations would also be present in the fingerprint region.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and intermolecular interactions. A literature search did not yield any published single-crystal X-ray diffraction studies for 3-Methyl- researchgate.netgoogle.comtriazolo[4,3-a]pyrazine. Therefore, experimental data on its solid-state conformation and crystal packing are not available.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to confirm the empirical formula, which can then be compared with the molecular formula derived from mass spectrometry. For 3-Methyl- researchgate.netgoogle.comtriazolo[4,3-a]pyrazine (C₆H₆N₄), the elemental composition has been experimentally verified and shows excellent agreement between the calculated and found values. researchgate.net
Interactive Data Table: Elemental Analysis Data
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 53.72 | 53.71 |
| Hydrogen (H) | 4.51 | 4.48 |
| Nitrogen (N) | 41.77 | 41.79 |
Biological Activities and Pharmacological Target Identification Of 1 2 3 Triazolo 4,3 a Pyrazine Analogues
Evaluation of Antimicrobial Potential
Analogues of the frontiersin.orgnih.govnih.govtriazolo[4,3-a]pyrazine class have demonstrated significant potential in combating a variety of pathogenic microorganisms, including bacteria, mycobacteria, fungi, and protozoan parasites. nih.gov
Derivatives of frontiersin.orgnih.govnih.govtriazolo[4,3-a]pyrazine have been synthesized and evaluated for their in vitro antibacterial activity, showing efficacy against both Gram-positive and Gram-negative bacteria. nih.gov In one study, a series of novel triazolo[4,3-a]pyrazine derivatives were tested, with several compounds exhibiting moderate to good antibacterial activities. nih.gov Notably, compound 2e showed superior antibacterial performance, with minimum inhibitory concentration (MIC) values of 32 µg/mL against Staphylococcus aureus (a Gram-positive bacterium) and 16 µg/mL against Escherichia coli (a Gram-negative bacterium). nih.gov This level of activity was comparable to the first-line antibiotic ampicillin, which had MIC values of 32 µg/mL and 8 µg/mL against the same strains, respectively. nih.gov The structure-activity relationship analysis suggested that the presence of an ethylenediamine (B42938) moiety on the core scaffold was beneficial for antibacterial effects. nih.gov
| Compound | Bacterial Strain | MIC (µg/mL) | Reference Compound (Ampicillin) MIC (µg/mL) |
|---|---|---|---|
| 2e | Staphylococcus aureus | 32 | 32 |
| Escherichia coli | 16 | 8 |
The frontiersin.orgnih.govnih.govtriazolo[4,3-a]pyrazine scaffold has been identified as a promising framework for the development of new antitubercular agents. A series of novel triazolo[4,3-a]pyrazines (5a-f ) were synthesized and showed good to moderate activity against drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis (Mtb) H37Rv. researchgate.net Among these, compound 5c was found to be particularly potent. researchgate.net It effectively inhibited the growth of the drug-sensitive Mtb H37Rv strain with a MIC value of 0.59 ± 0.11 µM. researchgate.net Furthermore, it retained significant activity against an isoniazid-resistant strain (MIC = 20.83 ± 0.67 µM) and an ethionamide-resistant strain (MIC = 15.37 ± 0.14 µM). researchgate.net
| Compound | M. tuberculosis Strain | MIC (µM) |
|---|---|---|
| 5c | H37Rv (Drug-Sensitive) | 0.59 ± 0.11 |
| H37Rv (Isoniazid-Resistant) | 20.83 ± 0.67 | |
| H37Rv (Ethionamide-Resistant) | 15.37 ± 0.14 |
Research has indicated that derivatives of frontiersin.orgnih.govnih.govtriazolo[4,3-a]pyrazine possess a wide range of biological activities, including antifungal properties. nih.gov However, detailed data regarding the specific spectrum of action and minimum inhibitory concentrations against fungal pathogens for this particular scaffold were not extensively detailed in the reviewed literature. The broader class of triazole-containing compounds is well-known for its role in antifungal drug development. frontiersin.org
The frontiersin.orgnih.govnih.govtriazolo[4,3-a]pyrazine structure is a key chemotype explored by the Open Source Malaria (OSM) project, leading to the identification of potent antimalarial drug leads. nih.govresearchgate.net These compounds have demonstrated significant in vitro potency against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov A study involving the amination of a 5-chloro-3-(4-chlorophenyl)- frontiersin.orgnih.govnih.govtriazolo[4,3-a]pyrazine scaffold yielded a library of new analogues. nih.govresearchgate.net Within this series, tertiary alkylamine derivatives (10–14 ) displayed notable antimalarial activity against the 3D7 strain of P. falciparum, with IC50 values ranging from 9.90 to 23.30 µM. nih.govresearchgate.net
| Compound | P. falciparum 3D7 IC50 (µM) |
|---|---|
| 10 | 9.90 |
| 11 | 16.20 |
| 12 | 23.30 |
| 13 | 15.40 |
| 14 | 13.60 |
Efforts to elucidate the mechanism of action of frontiersin.orgnih.govnih.govtriazolo[4,3-a]pyrazine analogues have led to the identification of specific molecular targets. For their antitubercular effects, molecular docking studies suggest that these compounds may act as inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3). researchgate.net MmpL3 is an essential transporter responsible for exporting mycolic acids, crucial components of the mycobacterial cell wall, making it a validated drug target. researchgate.net
In the context of antimalarial activity, compounds from the OSM Series 4, which are based on the triazolopyrazine scaffold, are believed to act by dysregulating the P. falciparum ATPase4 (PfATP4). nih.govresearchgate.net PfATP4 is a sodium-ion-translocating ATPase that plays a critical role in maintaining ion homeostasis in the parasite. nih.gov For antibacterial action, it is proposed that these derivatives may inhibit DNA gyrase and topoisomerase IV, enzymes vital for bacterial DNA replication and transcription. nih.gov
Assessment of Anti-Proliferative and Anticancer Properties
The frontiersin.orgnih.govnih.govtriazolo[4,3-a]pyrazine core has proven to be a valuable pharmacophore for designing potent anti-proliferative agents. Various derivatives have been developed and evaluated as inhibitors of key targets in oncology, such as protein kinases.
One study focused on designing dual inhibitors of c-Met and VEGFR-2, two receptor tyrosine kinases implicated in tumor growth and angiogenesis. From this work, compound 17l emerged as a highly promising candidate, exhibiting excellent anti-proliferative activities against human lung adenocarcinoma (A549), breast cancer (MCF-7), and cervical carcinoma (HeLa) cell lines, with IC50 values in the low micromolar range.
In a separate study, another series of derivatives was developed as c-Met kinase inhibitors, leading to the discovery of compound 22i . This compound also showed excellent anti-tumor activity against A549, MCF-7, and HeLa cells. Further research has identified frontiersin.orgnih.govnih.govtriazolo[4,3-a]pyrazine derivatives as potent inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA repair. Compounds like 19k not only showed potent PARP1 inhibition but also exhibited profound anti-proliferative effects against BRCA-deficient cancer cell lines and demonstrated the ability to overcome acquired resistance.
| Compound | Target(s) | Cell Line | IC50 (µM) |
|---|---|---|---|
| 17l | c-Met / VEGFR-2 | A549 (Lung) | 0.98 ± 0.08 |
| MCF-7 (Breast) | 1.05 ± 0.17 | ||
| HeLa (Cervical) | 1.28 ± 0.25 | ||
| 22i | c-Met | A549 (Lung) | 0.83 ± 0.07 |
| MCF-7 (Breast) | 0.15 ± 0.08 | ||
| HeLa (Cervical) | 2.85 ± 0.74 | ||
| 19k | PARP1 | MDA-MB-436 (BRCA1-/-) | <0.0019 |
| Capan-1 (BRCA2-/-) | <0.0216 |
In Vitro Antiproliferative Activities against Cancer Cell Lines
Derivatives of the nih.govfrontiersin.orgscilit.comtriazolo[4,3-a]pyrazine core have shown significant antiproliferative activity against a variety of human cancer cell lines. These compounds have been a focal point of research in the quest for novel anticancer agents.
One study detailed the synthesis of a series of novel nih.govfrontiersin.orgscilit.comtriazolo[4,3-a]pyrazine derivatives and evaluated their effects on A549 (human lung adenocarcinoma), MCF-7 (human breast cancer), and HeLa (human cervical carcinoma) cell lines. nih.govfrontiersin.org Many of the synthesized compounds demonstrated favorable antiproliferative activities. Notably, compound 17l exhibited excellent potency with IC₅₀ values of 0.98 ± 0.08 µM, 1.05 ± 0.17 µM, and 1.28 ± 0.25 µM against A549, MCF-7, and HeLa cells, respectively. nih.govfrontiersin.org These values are comparable to the reference compound, foretinib. The study highlighted that the nih.govfrontiersin.orgscilit.comtriazolo[4,3-a]pyrazine core is an active pharmacophore for anticancer activity. frontiersin.org
Another research effort focused on 3-trifluoromethyl-5,6-dihydro- nih.govfrontiersin.orgscilit.comtriazolo[4,3-α]pyrazine derivatives and their antiproliferative action against two human colon cancer cell lines, HCT-116 and HT-29. The IC₅₀ values for these compounds ranged from 6.587 to 11.10 µM, with compound RB7 showing remarkable activity against HT-29 cells. scilit.com
Furthermore, pyrazolo[4,3-e] nih.govfrontiersin.orgscilit.comtriazolopyrimidine derivatives have also been investigated for their cytotoxicity against cervical and breast cancer cell lines. mdpi.com While not a direct analogue, this related scaffold provides insights into the broader potential of triazolo-fused pyrazine (B50134) systems. Compound 1 from this series showed the best antiproliferative activity against all tested tumor cell lines, with IC₅₀ values ranging from 7.01 to 48.28 µM. mdpi.com
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 17l | A549 (Lung) | 0.98 ± 0.08 | nih.govfrontiersin.org |
| 17l | MCF-7 (Breast) | 1.05 ± 0.17 | nih.govfrontiersin.org |
| 17l | HeLa (Cervical) | 1.28 ± 0.25 | nih.govfrontiersin.org |
| RB7 | HT-29 (Colon) | Not specified, but noted as remarkable | scilit.com |
| General Range for 3-trifluoromethyl-5,6-dihydro- nih.govfrontiersin.orgscilit.comtriazolo[4,3-α]pyrazine derivatives | HCT-116 and HT-29 (Colon) | 6.587 - 11.10 | scilit.com |
| Compound 1 (pyrazolo[4,3-e] nih.govfrontiersin.orgscilit.comtriazolopyrimidine) | Breast and Cervical Cancer Cell Lines | 7.01 - 48.28 | mdpi.com |
Kinase Inhibition Profiles (e.g., c-Met/VEGFR-2, JAK, PI3K)
The anticancer activity of nih.govfrontiersin.orgscilit.comtriazolo[4,3-a]pyrazine analogues is often attributed to their ability to inhibit various protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in cancer.
A significant area of investigation has been the dual inhibition of c-Met (mesenchymal-epithelial transition factor) and VEGFR-2 (vascular endothelial growth factor receptor 2) kinases. nih.govfrontiersin.org A series of novel nih.govfrontiersin.orgscilit.comtriazolo[4,3-a]pyrazine derivatives were designed and synthesized as dual c-Met/VEGFR-2 inhibitors. nih.govfrontiersin.org The most promising compound from this series, 17l , demonstrated excellent kinase inhibitory activities with a c-Met IC₅₀ of 26.00 nM and a VEGFR-2 IC₅₀ of 2.6 µM. nih.govfrontiersin.org Molecular docking and dynamics simulations indicated that compound 17l could effectively bind to both c-Met and VEGFR-2 proteins, similar to the known inhibitor foretinib. nih.gov
In a separate study, two series of nih.govfrontiersin.orgscilit.comtriazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety were designed as potential c-Met kinase inhibitors. rsc.org The most potent compound, 22i , exhibited superior c-Met kinase inhibition at the nanomolar level with an IC₅₀ of 48 nM. rsc.org
While specific data on Janus kinase (JAK) and phosphoinositide 3-kinase (PI3K) inhibition by 3-methyl- nih.govfrontiersin.orgscilit.comtriazolo[4,3-a]pyrazine is not extensively detailed in the provided context, the broader class of pyrazine-based kinase inhibitors is known to target a wide range of kinases. tandfonline.com The structural similarities and demonstrated activity against other tyrosine kinases suggest that analogues could potentially be developed to target JAK and PI3K pathways.
| Compound | Kinase Target | IC₅₀ | Reference |
|---|---|---|---|
| 17l | c-Met | 26.00 nM | nih.govfrontiersin.org |
| 17l | VEGFR-2 | 2.6 µM | nih.govfrontiersin.org |
| 22i | c-Met | 48 nM | rsc.org |
Poly(ADP-ribose) Polymerase 1 (PARP1) Inhibitory Activity
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in DNA repair, and its inhibition is a promising therapeutic strategy for cancers with deficiencies in homologous recombination repair pathways, such as those with BRCA1/2 mutations. nih.govekb.eg
A series of nih.govfrontiersin.orgscilit.comtriazolo[4,3-a]pyrazine derivatives have been designed, synthesized, and evaluated as potent PARP1 inhibitors. nih.gov Several compounds from this series, including 17m, 19a, 19c, 19e, 19i, and 19k , displayed more potent inhibitory activities against PARP1 (IC₅₀s < 4.1 nM) than the reference compounds. nih.gov These compounds also exhibited nanomolar antiproliferative effects against MDA-MB-436 (BRCA1-deficient) and Capan-1 (BRCA2-deficient) cancer cells. nih.gov Notably, compound 19k significantly inhibited the proliferation of resistant Capan-1 cells, suggesting its potential to overcome acquired resistance to PARP1 inhibitors. nih.gov
| Compound | Target | IC₅₀ | Antiproliferative Activity (Cell Line) | Reference |
|---|---|---|---|---|
| 17m, 19a, 19c, 19e, 19i, 19k | PARP1 | < 4.1 nM | MDA-MB-436 (BRCA1-/-), Capan-1 (BRCA2-/-) | nih.gov |
| 19k | PARP1 | Not specified | Significantly inhibited proliferation of resistant Capan-1 cells | nih.gov |
Modulation of Cellular Processes (e.g., cell cycle progression, apoptosis induction)
Beyond direct cytotoxicity, nih.govfrontiersin.orgscilit.comtriazolo[4,3-a]pyrazine analogues have been shown to modulate fundamental cellular processes like cell cycle progression and apoptosis (programmed cell death).
The potent c-Met/VEGFR-2 inhibitor, compound 17l , was found to inhibit the growth of A549 cells by arresting the cell cycle in the G0/G1 phase in a dose-dependent manner. nih.govfrontiersin.org Flow cytometry analysis revealed that treatment with 1.0 µM of compound 17l for 72 hours increased the percentage of cells in the G0/G1 phase from 61.14% to 76.14%. nih.gov Furthermore, this compound was shown to induce late apoptosis in A549 cells. nih.govfrontiersin.org The total apoptosis rate increased from 3.73% in the control group to 11.61% in cells treated with 1.00 µM of compound 17l . nih.gov
Similarly, 3-trifluoromethyl-5,6-dihydro- nih.govfrontiersin.orgscilit.comtriazolo[4,3-α]pyrazine derivative RB7 was found to incite the mitochondrial apoptotic pathway by up-regulating Bax and down-regulating Bcl-2, ultimately leading to the activation of Caspase 3 in HT-29 cells. scilit.com
The pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govfrontiersin.orgscilit.comtriazine sulfonamide derivative 3b , a related heterocyclic system, also demonstrated the ability to increase apoptosis via caspase 9, caspase 8, and caspase 3/7. nih.gov This compound suppressed NF-κB expression and promoted p53 and Bax, which are key players in the activation of apoptosis. nih.gov
| Compound | Cell Line | Effect on Cell Cycle | Effect on Apoptosis | Reference |
|---|---|---|---|---|
| 17l | A549 (Lung) | Arrest at G0/G1 phase | Induction of late apoptosis | nih.govfrontiersin.org |
| RB7 | HT-29 (Colon) | Not specified | Induction of mitochondrial apoptotic pathway (up-regulation of Bax, down-regulation of Bcl-2, activation of Caspase 3) | scilit.com |
| 3b (pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govfrontiersin.orgscilit.comtriazine sulfonamide) | MCF-7 and MDA-MB-231 (Breast) | Not specified | Increased apoptosis via caspase 9, 8, and 3/7; suppressed NF-κB; promoted p53 and Bax | nih.gov |
Investigation of Central Nervous System (CNS) Activities
In addition to their anticancer properties, the nih.govfrontiersin.orgscilit.comtriazolo[4,3-a]pyrazine scaffold and its analogues have been explored for their potential to treat central nervous system disorders.
Anticonvulsant Properties
The triazole ring is a component of several drugs with CNS activity, and its fusion with a pyrazine ring has yielded compounds with anticonvulsant properties. nih.govnih.gov A series of 5-substituted- nih.govfrontiersin.orgscilit.comtriazolo[4,3-α]quinazolines, which are structurally related to the triazolopyrazines, were synthesized and evaluated for their anticonvulsant effects. researchgate.net
In preclinical models, these compounds were assessed using the maximal electroshock (MES) test and the rotarod test for neurotoxicity in mice. The compound 5-pentyloxy- nih.govfrontiersin.orgscilit.comtriazolo[4,3-α]quinazoline (2d) was identified as the most potent in this series, with an ED₅₀ value of 19.7 mg/kg and a protective index (PI = TD₅₀/ED₅₀) of 6.2. researchgate.net Further investigation into the mechanism of action of compound 2d revealed its effectiveness against seizures induced by pentylenetetrazole, isoniazid, 3-mercaptopropionic acid, and thiosemicarbazide. researchgate.net These findings suggest that the anticonvulsant effects of this class of compounds may be mediated through the enhancement of γ-aminobutyric acid (GABA)ergic neurotransmission. researchgate.net
While this study focused on triazoloquinazolines, the positive results underscore the potential of the broader class of triazolo-fused heterocycles, including triazolopyrazines, as a source of novel anticonvulsant agents. researchgate.net
| Compound | Test Model | ED₅₀ (mg/kg) | Protective Index (PI) | Proposed Mechanism of Action | Reference |
|---|---|---|---|---|---|
| 5-pentyloxy- nih.govfrontiersin.orgscilit.comtriazolo[4,3-α]quinazoline (2d) | Maximal Electroshock (MES) | 19.7 | 6.2 | Enhancement of GABAergic neurotransmission | researchgate.net |
Phosphodiesterase (PDE) Inhibition (e.g., PDE2/PDE10)
Phosphodiesterases (PDEs) are enzymes that regulate the levels of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov Inhibition of specific PDEs is a therapeutic strategy for a variety of disorders, including those affecting the central nervous system.
A novel series of pyrido[4,3-e] nih.govfrontiersin.orgscilit.comtriazolo[4,3-a]pyrazines has been reported as potent inhibitors of both PDE2 and PDE10. nih.gov By introducing a linear, lipophilic moiety at the meta-position of a phenyl ring attached to the triazole, selectivity for PDE2 was achieved. nih.gov
In a related study, a series of 1-aryl-4-methyl nih.govfrontiersin.orgscilit.comtriazolo[4,3-a]quinoxalines were identified as dual PDE2/PDE10 inhibitors. nih.gov Compound 31 from this series showed a good combination of potency, brain uptake, and high selectivity for both PDE2 and PDE10 enzymes. nih.gov
More recently, a triazolopyridopyrazine-based derivative, compound 11 , was identified as a potent and highly selective PDE2A inhibitor with an IC₅₀ of 1.99 nM and nearly 1000-fold selectivity over PDE10A. mdpi.com This high selectivity is crucial for specific therapeutic targeting, as both enzymes are co-localized in some brain regions. mdpi.com
| Compound Series/Number | Target | Potency/Selectivity | Reference |
|---|---|---|---|
| Pyrido[4,3-e] nih.govfrontiersin.orgscilit.comtriazolo[4,3-a]pyrazines | PDE2/PDE10 | Potent inhibitors, with modifications conferring PDE2 selectivity | nih.gov |
| Compound 31 (1-aryl-4-methyl nih.govfrontiersin.orgscilit.comtriazolo[4,3-a]quinoxaline) | PDE2/PDE10 | Good combined potency and high selectivity for both enzymes | nih.gov |
| Compound 11 (triazolopyridopyrazine-based) | PDE2A | IC₅₀ = 1.99 nM; ~1000-fold selectivity vs. PDE10A | mdpi.com |
Neurokinin-3 (NK-3) Receptor Antagonism
Scientific literature available through targeted searches does not currently provide specific evidence for Neurokinin-3 (NK-3) receptor antagonism by 3-Methyl- google.comnih.govrsc.orgtriazolo[4,3-a]pyrazine or its close analogues within the google.comnih.govrsc.orgtriazolo[4,3-a]pyrazine class. While other fused heterocyclic compounds have been investigated as NPSR antagonists, this activity is not a documented characteristic of the google.comnih.govrsc.orgtriazolo[4,3-a]pyrazine scaffold based on the available data. unipd.it
Other Reported Biological Activities (e.g., Antidiabetic, Anti-platelet aggregation)
The google.comnih.govrsc.orgtriazolo[4,3-a]pyrazine scaffold is a key component in a variety of biologically active molecules, demonstrating a broad spectrum of pharmacological effects. nih.govresearchgate.net
Antidiabetic Activity: The most prominent example of the therapeutic application of this class of compounds is in the treatment of type II diabetes mellitus. The 3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine moiety is the core pharmacophore of sitagliptin (B1680988), a well-established antidiabetic drug. nih.govresearchgate.net Sitagliptin functions as a dipeptidyl peptidase-4 (DPP-4) inhibitor, which leads to increased levels of incretin (B1656795) hormones, thereby enhancing insulin (B600854) secretion and suppressing glucagon (B607659) release in a glucose-dependent manner.
Anti-platelet Aggregation: Derivatives of google.comnih.govrsc.orgtriazolo[4,3-a]pyrazine have also been reported to possess anti-platelet aggregation properties. nih.govresearchgate.net This activity suggests potential for the development of novel anti-thrombotic agents.
Beyond these, the google.comnih.govrsc.orgtriazolo[4,3-a]pyrazine nucleus is associated with a wide array of other biological activities, as summarized in the table below.
Table 1: Reported Biological Activities of google.comnih.govrsc.orgtriazolo[4,3-a]pyrazine Analogues
| Biological Activity | Therapeutic Area | References |
|---|---|---|
| Antidiabetic | Metabolic Disorders | nih.govresearchgate.net |
| Anti-platelet Aggregation | Cardiovascular | nih.govresearchgate.net |
| Anti-fungal | Infectious Diseases | nih.govresearchgate.net |
| Anti-bacterial | Infectious Diseases | nih.govresearchgate.net |
| Anti-malarial | Infectious Diseases | nih.govresearchgate.net |
| Anti-tubercular | Infectious Diseases | nih.govresearchgate.net |
| Anticonvulsant | Neurology | nih.govresearchgate.net |
| c-Met/VEGFR-2 Inhibition | Oncology | rsc.orgnih.govfrontiersin.org |
| Renin Inhibition | Cardiovascular | nih.govnih.gov |
The extensive research into the various analogues of google.comnih.govrsc.orgtriazolo[4,3-a]pyrazine underscores the versatility of this heterocyclic system as a privileged scaffold in drug discovery.
Structure Activity Relationship Sar Studies and Pharmacophore Analysis
Elucidation of Key Structural Motifs for Enhanced Biological Potency
The biological versatility of the nih.govresearchgate.nettriazolo[4,3-a]pyrazine core stems from its distinct electronic and structural properties, which facilitate interactions with various biological targets. This scaffold is considered an active pharmacophore, and its incorporation into molecular designs has been shown to enhance the antitumor effects of resulting compounds. frontiersin.orgnih.gov
Key structural motifs that are often pivotal for biological potency include:
The Fused Ring System: The combination of the triazole and pyrazine (B50134) rings creates a planar, aromatic system that can engage in π-π stacking and other non-covalent interactions within target binding sites. This core is fundamental to the activity of compounds designed as inhibitors of kinases like c-Met and VEGFR-2. frontiersin.orgnih.gov
The 3-Position Substituent: The substituent at the 3-position of the triazole ring is a critical determinant of activity and selectivity. For instance, a trifluoromethyl group at this position is a key pharmacophore for sitagliptin (B1680988), a well-known antidiabetic drug, highlighting the importance of this specific motif for dipeptidyl peptidase-4 (DPP-4) inhibition. nih.gov
Nitrogen Atoms as Hydrogen Bond Acceptors: The nitrogen atoms within the bicyclic core can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in the active sites of enzymes and receptors. This is a common feature in the binding of heterocyclic compounds to protein targets. nih.gov
Pharmacophore models based on this scaffold often feature a combination of a central heterocyclic core, hydrogen bond acceptors, and strategically placed hydrophobic or aromatic groups that can be modified to tune potency and selectivity for a given biological target. frontiersin.orgnih.gov
Impact of Substituent Variation on Target Interaction and Activity
The biological activity of compounds based on the 3-methyl- nih.govresearchgate.nettriazolo[4,3-a]pyrazine scaffold can be significantly modulated by altering the substituents at various positions on the heterocyclic core and its appended functionalities.
Anticancer Activity (c-Met/VEGFR-2 Inhibition): In the development of dual c-Met and VEGFR-2 inhibitors, specific substitutions have been shown to be advantageous. The introduction of a fluorine atom onto a phenoxy group linked to the core scaffold generally enhances antiproliferative activity. frontiersin.orgnih.gov Furthermore, in one study, compounds where the R1 substituent was a hydrogen (effectively making it a methyl-substituted pyrazole (B372694) linker) demonstrated higher antiproliferative activity against three tested cancer cell lines compared to those with other substitutions at that position. nih.gov
| Compound | Substituent (X) on Phenoxy Group | Substituent (R1) on Pyrazole Linker | c-Met IC50 (μM) | A549 (Lung Cancer) IC50 (μM) | MCF-7 (Breast Cancer) IC50 (μM) |
|---|---|---|---|---|---|
| 16a | H | H | 0.14 | 14.65 ± 0.95 | 15.82 ± 1.25 |
| 16g | 2-F | H | 0.091 | 8.56 ± 0.63 | 9.41 ± 0.86 |
| 17a | H | CH3 | 0.086 | 6.24 ± 0.52 | 7.18 ± 0.69 |
| 17l | 2-F | CH3 | 0.026 | 0.98 ± 0.08 | 1.05 ± 0.17 |
Antibacterial Activity: For antibacterial applications, different structural modifications are required. Studies have shown that attaching an ethylenediamine (B42938) moiety to the nih.govresearchgate.nettriazolo[4,3-a]pyrazine nucleus is favorable for antibacterial activity. nih.govmdpi.com This is potentially due to the protonated amines forming π-cation interactions with bacterial DNA gyrase at physiological pH. nih.gov Furthermore, when considering aromatic substituents, derivatives containing a 3-indole group were found to be generally more active than their phenyl-substituted counterparts. nih.gov The indole (B1671886) moiety may enhance activity by forming hydrogen bond interactions with key amino acid residues in the target receptor. nih.gov
| Compound | Key Substituent Group (R1) | S. aureus MIC | E. coli MIC |
|---|---|---|---|
| Ampicillin (Control) | - | 32 | 8 |
| 2a | Phenyl | >128 | >128 |
| 2e | 3-Indole | 32 | 16 |
Antimalarial Activity: In the context of antimalarial drug discovery, late-stage functionalization of the scaffold has yielded significant improvements in potency. The introduction of a difluoroethane moiety led to a 7.3-fold increase in potency against Plasmodium falciparum compared to the parent compound. mdpi.com Additionally, derivatives featuring tertiary alkylamine substitutions have also demonstrated notable antimalarial activity. researchgate.net
Stereochemical Considerations in Activity Profiles
Stereochemistry plays a definitive role in the biological activity of many therapeutic agents, as biomolecules like enzymes and receptors are chiral. While specific SAR studies focusing on different enantiomers of 3-methyl- nih.govresearchgate.nettriazolo[4,3-a]pyrazine derivatives are not extensively detailed in the reviewed literature, the importance of stereochemistry for this class of compounds is evident from its application in approved drugs.
A prominent example is sitagliptin, an inhibitor of DPP-4, which is built upon a saturated version of the triazolopyrazine core. google.com The chemical structure of sitagliptin features a chiral center with a specific (3R)-amino group. This precise stereoconfiguration is essential for its potent and selective inhibitory activity against the DPP-4 enzyme. The synthesis of sitagliptin requires careful stereochemical control to produce the desired (R)-enantiomer, as the alternative enantiomer would not fit as effectively into the chiral binding site of the target enzyme. google.comresearchgate.net This underscores the principle that for derivatives of the nih.govresearchgate.nettriazolo[4,3-a]pyrazine scaffold that contain chiral centers, one enantiomer is likely to be significantly more active than the other.
Comparative SAR with Related Heterocyclic Scaffolds
The nih.govresearchgate.nettriazolo[4,3-a]pyrazine scaffold is often used as a bioisosteric replacement for other heterocyclic systems in drug design, a strategy employed to improve potency, selectivity, or pharmacokinetic properties.
In the design of c-Met/VEGFR-2 inhibitors, the triazolopyrazine core was successfully used as a bioisostere for the quinoline (B57606) scaffold found in earlier inhibitors like foretinib. frontiersin.orgnih.gov This substitution resulted in a novel class of compounds with potent anticancer activity, demonstrating the utility of the triazolopyrazine core as an active pharmacodynamic structure. frontiersin.orgnih.gov
The nih.govresearchgate.nettriazolo[4,3-a]pyrazine system can be compared with its isomer, nih.govresearchgate.nettriazolo[1,5-a]pyrimidine. The latter can be synthesized from the former via a Dimroth rearrangement and is also considered a valuable scaffold in medicinal chemistry, often serving as a bioisostere for the purine (B94841) ring system. nih.gov While both scaffolds are nitrogen-rich fused heterocycles, the different arrangement of nitrogen atoms and the point of fusion lead to distinct electronic distributions and shapes, which can be exploited to achieve different target specificities. For example, while nih.govresearchgate.nettriazolo[4,3-a]pyrazine derivatives are potent c-Met inhibitors, nih.govresearchgate.nettriazolo[1,5-a]pyrimidines have been developed as anticancer agents through a unique mechanism of tubulin inhibition. researchgate.net
| Scaffold | Common Bioisosteric Replacement For | Key Biological Targets/Activities | Reference |
|---|---|---|---|
| nih.govresearchgate.netTriazolo[4,3-a]pyrazine | Quinoline | c-Met, VEGFR-2, DPP-4, Antibacterial, Antimalarial | nih.govfrontiersin.orgnih.gov |
| nih.govresearchgate.netTriazolo[1,5-a]pyrimidine | Purine | Tubulin, Cyclin-dependent kinases (CDKs) | nih.govresearchgate.net |
| Imidazo[2,1-f]-1,2,4-triazine | Purine | Cyclin-dependent kinases (CDKs) | nih.gov |
| Quinoline | - | c-Met, VEGFR-2 | frontiersin.orgnih.gov |
This comparative analysis highlights the strategic value of the nih.govresearchgate.nettriazolo[4,3-a]pyrazine scaffold. Its structural and electronic properties make it an effective mimic for other heterocyclic systems while offering a distinct platform for developing novel therapeutic agents with potentially improved pharmacological profiles.
Mechanistic Investigations and Molecular Target Interactions
Characterization of Binding Modes through Molecular Docking Studies
Molecular docking simulations have been instrumental in elucidating the binding modes of 3-methyl- nih.govmdpi.comtriazolo[4,3-a]pyrazine derivatives with various protein targets. These computational studies provide insights into the potential mechanisms of action and guide the rational design of more potent and selective inhibitors.
A notable application of molecular docking has been in the investigation of nih.govmdpi.comtriazolo[4,3-a]pyrazine derivatives as potential anticancer agents targeting receptor tyrosine kinases. In one such study, derivatives were docked into the ATP-binding sites of c-Met and VEGFR-2. nih.gov The software AutoDock 4.2 was utilized to perform these simulations, with the co-crystal structures of c-Met (PDB code: 3LQ8) and VEGFR-2 (PDB code: 4SAD) serving as templates. nih.gov The results indicated that a promising derivative, compound 17l, could effectively bind to both c-Met and VEGFR-2 proteins in a manner comparable to the known inhibitor foretinib. nih.gov
Another area of investigation involves the potential of these compounds as anticonvulsant agents. Docking studies were performed on N-substituted nih.govmdpi.comtriazolo[4,3-a]pyrazine derivatives against the 4-aminobutyrate aminotransferase protein (PDB ID: 1OHV). bohrium.com The results from these computational analyses revealed strong binding interactions and high docking scores for the most potent compounds, suggesting a plausible mechanism for their observed anti-seizure activity. bohrium.com
Furthermore, in the context of antitubercular drug discovery, molecular docking experiments were conducted to explore the interaction between novel triazolo[4,3-a]pyrazine derivatives and the mycobacterial membrane protein large 3 (MmpL3). researchgate.net These studies were performed to rationalize the observed biological activity and to understand the binding mode of these compounds within the MmpL3 protein, a critical transporter in Mycobacterium tuberculosis. researchgate.net
The table below summarizes the protein targets and their corresponding PDB codes used in molecular docking studies of nih.govmdpi.comtriazolo[4,3-a]pyrazine derivatives.
| Target Protein | PDB Code | Therapeutic Area |
| c-Met | 3LQ8 | Oncology |
| VEGFR-2 | 4SAD | Oncology |
| 4-aminobutyrate aminotransferase | 1OHV | Neurology (Anticonvulsant) |
| Mycobacterial membrane protein large 3 (MmpL3) | N/A | Infectious Disease (Tuberculosis) |
Analysis of Protein-Ligand Interactions and Binding Site Conformational Changes
The heteroaromatic nature of the pyrazine (B50134) ring is crucial for its interactions with protein targets, allowing for a combination of polar and non-polar contacts. researchgate.net Analysis of protein-ligand interactions for pyrazine-based compounds frequently reveals hydrogen bonds involving the pyrazine nitrogen atoms as acceptors. researchgate.net Additionally, π-π stacking interactions are common, reinforcing the binding of the inhibitor within the active site. researchgate.net
In docking studies of nih.govmdpi.comtriazolo[4,3-a]pyrazine derivatives with c-Met and VEGFR-2, the interactions observed were similar to those of the multi-kinase inhibitor foretinib, suggesting that the triazolopyrazine core serves as an effective scaffold for engaging key residues in the kinase ATP-binding pocket. nih.gov For derivatives targeting the 4-aminobutyrate aminotransferase protein, computational analysis pointed to strong binding interactions within the pocket, which are critical for the compound's potential anticonvulsant effects. bohrium.com
While detailed reports on significant conformational changes in the binding site upon ligand binding are specific to each protein-ligand complex, the primary goal of these docking studies is to identify compounds that can fit snugly into the existing conformation of the active site to achieve potent inhibition. The versatility of the triazolopyrazine scaffold allows for modifications that can optimize these interactions for various targets.
Elucidation of Intracellular Signaling Pathway Modulation
The biological effects of 3-methyl- nih.govmdpi.comtriazolo[4,3-a]pyrazine derivatives are often a direct consequence of their ability to modulate intracellular signaling pathways. By inhibiting key proteins in these cascades, these compounds can trigger cellular responses such as apoptosis and cell cycle arrest.
Studies on derivatives designed as c-Met inhibitors have provided clear evidence of signaling pathway modulation. For instance, compound 17l, a derivative of nih.govmdpi.comtriazolo[4,3-a]pyrazine, was shown to intervene in the intracellular c-Met signaling pathway in A549 human lung adenocarcinoma cells. nih.gov This was verified through Western blot analysis, a technique used to detect specific protein levels. nih.gov The inhibition of this pathway led to significant downstream effects, including the dose-dependent induction of late-stage apoptosis in A549 cells. nih.gov
Furthermore, analysis of the cell cycle distribution showed that this compound could arrest the growth of A549 cells in the G0/G1 phase. nih.gov A similar outcome was observed with another series of triazolo-pyridazine derivatives, where the lead compound also induced late apoptosis and arrested A549 cells in the G0/G1 phase, further validating the modulation of pathways controlling cell proliferation and survival. nih.gov
Enzymatic Assay Methodologies for Target Validation
Enzymatic and cell-based assays are essential for validating the biological activity of 3-methyl- nih.govmdpi.comtriazolo[4,3-a]pyrazine derivatives and quantifying their potency. A variety of methodologies are employed depending on the therapeutic target.
For anticancer applications, the inhibitory activity of these compounds against specific kinases is evaluated. For example, derivatives have been tested for their ability to inhibit c-Met and VEGFR-2 kinases in enzymatic assays, with results typically reported as IC₅₀ values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.gov In parallel, antiproliferative activity is assessed against various cancer cell lines, such as A549 (lung), MCF-7 (breast), and HeLa (cervical), using methods like the standard MTT assay. nih.gov This assay measures the metabolic activity of cells, which correlates with cell viability.
In the field of infectious diseases, the efficacy of triazolopyrazine derivatives against bacterial or mycobacterial strains is determined by measuring their Minimum Inhibitory Concentration (MIC). For antitubercular compounds, activity was evaluated against drug-sensitive M. tuberculosis H37Rv strains as well as drug-resistant strains. researchgate.net For instance, compound 5c was identified as a potent agent, inhibiting the growth of drug-sensitive and resistant Mtb H37Rv strains at micromolar concentrations. researchgate.net
The table below presents selected research findings on the biological activity of various nih.govmdpi.comtriazolo[4,3-a]pyrazine derivatives.
| Compound | Target/Cell Line | Assay Type | Result (IC₅₀/MIC) |
| Compound 17l | c-Met Kinase | Kinase Inhibition | 26.00 nM |
| Compound 17l | VEGFR-2 Kinase | Kinase Inhibition | 2.6 µM |
| Compound 17l | A549 Cells | Antiproliferative (MTT) | 0.98 µM |
| Compound 17l | MCF-7 Cells | Antiproliferative (MTT) | 1.05 µM |
| Compound 17l | Hela Cells | Antiproliferative (MTT) | 1.28 µM |
| Compound 5c | Mtb H37Rv (drug-sensitive) | Anti-TB Activity | 0.59 µM |
| Compound 5c | Mtb H37Rv (INH-resistant) | Anti-TB Activity | 20.83 µM |
| Compound 5c | Mtb H37Rv (ETH-resistant) | Anti-TB Activity | 15.37 µM |
| Compound 19k | PARP1 | Enzyme Inhibition | < 4.1 nM |
| Compound 19k | MDA-MB-436 (BRCA1-/-) | Antiproliferative | < 1.9 nM |
Computational Chemistry and Cheminformatics In 1 2 3 Triazolo 4,3 a Pyrazine Research
Molecular Dynamics (MD) Simulations for Complex Stability and Dynamic Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of 3-Methyl- jchemrev.comwesternsydney.edu.autriazolo[4,3-a]pyrazine research, MD simulations provide critical insights into the stability of ligand-receptor complexes and the dynamic nature of their interactions.
Researchers have employed MD simulations to investigate the binding of jchemrev.comwesternsydney.edu.autriazolo[4,3-a]pyrazine derivatives to various biological targets, such as kinases. For instance, in a study focused on designing dual c-Met/VEGFR-2 inhibitors, MD simulations were used to validate the binding mode of a promising jchemrev.comwesternsydney.edu.autriazolo[4,3-a]pyrazine derivative, compound 17l . nih.govfrontiersin.org The simulations, conducted over a 200 ns timeframe, helped to understand the key interactions within the protein-ligand complex, confirming the stability of the compound in the binding pocket. researchgate.net These studies reveal how the ligand and protein adapt to each other, the role of solvent molecules, and the energetic contributions of various interactions, which are crucial for designing more potent and selective inhibitors.
| Simulation Parameter | Typical Value/Condition | Purpose in jchemrev.comwesternsydney.edu.autriazolo[4,3-a]pyrazine Research |
| Simulation Time | 50-200 ns | To ensure the system reaches equilibrium and to observe significant conformational changes. |
| Force Field | AMBER, CHARMM, GROMOS | To accurately model the inter- and intramolecular forces of the protein-ligand system. |
| Solvent Model | Explicit (e.g., TIP3P) | To simulate the physiological aqueous environment and its effect on binding. |
| Analysis Metrics | RMSD, RMSF, Hydrogen Bonds | To quantify the stability of the complex and identify key persistent interactions over time. |
Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO analysis) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, reactivity, and spectroscopic properties of molecules. jchemrev.comjchemrev.com For the 3-Methyl- jchemrev.comwesternsydney.edu.autriazolo[4,3-a]pyrazine scaffold, these methods provide a fundamental understanding of its chemical behavior.
DFT calculations are used to determine various molecular properties, such as the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential. The HOMO-LUMO energy gap is a critical parameter for predicting a molecule's reactivity; a smaller gap generally implies higher reactivity. jchemrev.com These calculations can help rationalize the mechanism of chemical reactions and predict the sites most susceptible to electrophilic or nucleophilic attack. For the broader class of triazolopyrimidines, which are structurally related, DFT has been used to assess reactivity and optimize molecular geometries. jchemrev.comjchemrev.com
| Quantum Chemical Parameter | Significance for 3-Methyl- jchemrev.comwesternsydney.edu.autriazolo[4,3-a]pyrazine |
| HOMO Energy | Indicates the ability to donate an electron (nucleophilicity). |
| LUMO Energy | Indicates the ability to accept an electron (electrophilicity). |
| HOMO-LUMO Gap | Relates to chemical reactivity and kinetic stability. |
| Molecular Electrostatic Potential (MEP) | Predicts sites for intermolecular interactions, such as hydrogen bonding. |
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions for Pre-clinical Assessment
Before a compound can be considered a viable drug candidate, its pharmacokinetic and toxicological properties must be evaluated. In silico ADMET prediction offers a rapid and cost-effective way to assess these properties in the early stages of drug discovery. bohrium.com
For derivatives of the jchemrev.comwesternsydney.edu.autriazolo[4,3-a]pyrazine core, computational tools are used to predict various ADMET parameters. These include oral bioavailability, blood-brain barrier permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. Toxicity predictions can flag potential liabilities such as carcinogenicity or hepatotoxicity. Studies on N-substituted jchemrev.comwesternsydney.edu.autriazolo[4,3-a]pyrazine derivatives have utilized these in silico methods to evaluate their drug-likeness and pharmacokinetic profiles, guiding the selection of compounds for further experimental testing. bohrium.comresearchgate.net
| ADMET Parameter | Prediction Method | Importance in Drug Development |
| A bsorption (e.g., Caco-2 permeability) | QSAR models, Rule-of-Five | Predicts how well the compound is absorbed into the bloodstream. |
| D istribution (e.g., BBB penetration) | Molecular property calculations | Determines where the compound goes in the body. |
| M etabolism (e.g., CYP450 inhibition) | Docking with metabolic enzymes | Predicts how the compound is broken down and potential drug-drug interactions. |
| E xcretion | Physicochemical property analysis | Estimates how the compound is eliminated from the body. |
| T oxicity (e.g., hERG inhibition) | Structure-activity relationship models | Identifies potential for adverse effects. |
Ligand-Based and Structure-Based Drug Design Approaches
Both ligand-based and structure-based drug design strategies are heavily employed in the development of drugs targeting the 3-Methyl- jchemrev.comwesternsydney.edu.autriazolo[4,3-a]pyrazine scaffold.
Structure-based drug design relies on the known three-dimensional structure of the biological target. Molecular docking is a key technique in this approach, used to predict the preferred orientation and binding affinity of a ligand to its receptor. For instance, docking studies of jchemrev.comwesternsydney.edu.autriazolo[4,3-a]pyrazine derivatives into the active site of enzymes like c-Met kinase have been crucial for understanding their inhibitory mechanism and for designing new analogs with improved potency. nih.govrsc.org These studies revealed key hydrogen bond interactions and hydrophobic contacts that are essential for binding.
Ligand-based drug design is utilized when the structure of the target is unknown. This approach relies on the knowledge of other molecules that bind to the biological target of interest.
Pharmacophore Modeling and Virtual Screening for Novel Ligand Identification
Pharmacophore modeling and virtual screening are powerful cheminformatics techniques for identifying novel bioactive compounds from large chemical libraries. nih.gov A pharmacophore model represents the essential three-dimensional arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to exert a specific biological activity.
Starting with a known active compound based on the jchemrev.comwesternsydney.edu.autriazolo[4,3-a]pyrazine scaffold, a pharmacophore model can be generated. This model is then used as a 3D query to screen large databases of compounds to find new molecules that fit the model and are therefore likely to be active. mdpi.com This approach, often combined with molecular docking in a consensus-based workflow, significantly narrows down the number of compounds that need to be synthesized and tested experimentally, making the drug discovery process more efficient. nih.govfrontiersin.org
| Computational Technique | Application in jchemrev.comwesternsydney.edu.autriazolo[4,3-a]pyrazine Research | Outcome |
| Pharmacophore Modeling | Defining the key chemical features required for biological activity. | A 3D model used as a filter for virtual screening. |
| Virtual Screening | Searching large compound libraries for molecules that match a pharmacophore model or dock well into a target's active site. | A smaller, enriched list of "hit" compounds for experimental validation. frontiersin.org |
| Molecular Docking | Predicting the binding mode and affinity of a ligand to a protein target. | Prioritization of compounds based on predicted binding scores and interactions. bohrium.com |
Future Perspectives and Research Directions For 1 2 3 Triazolo 4,3 a Pyrazine Derivatives
Rational Design of Multi-Targeted Ligands
The concept of "one molecule, multiple targets" is a compelling strategy in drug discovery, particularly for complex diseases like cancer. The mdpi.comnih.govresearchgate.nettriazolo[4,3-a]pyrazine scaffold is well-suited for the development of multi-targeted ligands due to its versatile structure, which allows for modification at various positions.
Researchers have successfully designed and synthesized mdpi.comnih.govresearchgate.nettriazolo[4,3-a]pyrazine derivatives as dual inhibitors of c-Met and VEGFR-2, two key tyrosine kinases involved in tumor growth and angiogenesis. frontiersin.orgnih.gov By modifying four key moieties of a lead compound, foretinib, and replacing the quinoline (B57606) structure with the triazolopyrazine core, a series of potent dual inhibitors were developed. nih.gov One of the most promising compounds, 17l , exhibited excellent antiproliferative activities against A549 (human lung adenocarcinoma), MCF-7 (human breast cancer), and Hela (human cervical carcinoma) cell lines. frontiersin.org
| Target/Cell Line | IC50 Value |
|---|---|
| c-Met Kinase | 26.00 nM |
| VEGFR-2 Kinase | 2.6 µM |
| A549 Cells | 0.98 ± 0.08 µM |
| MCF-7 Cells | 1.05 ± 0.17 µM |
| Hela Cells | 1.28 ± 0.25 µM |
Furthermore, the mdpi.comnih.govresearchgate.nettriazolo[4,3-a]pyrazine scaffold has been utilized to develop potent Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors. nih.govresearchgate.net These inhibitors are particularly effective in treating cancers with deficiencies in homologous recombination. nih.gov A series of derivatives showed potent inhibitory activities against PARP1 and significant antiproliferative effects against BRCA-deficient cancer cell lines. nih.gov Notably, compound 19k demonstrated the ability to overcome acquired resistance in Capan-1 cells. nih.gov
Exploration of Novel Biological Applications beyond Current Scope
While the mdpi.comnih.govresearchgate.nettriazolo[4,3-a]pyrazine core is well-established in certain therapeutic areas, its potential in other biological applications remains an exciting frontier. The inherent chemical properties of this scaffold make it a versatile starting point for exploring new biological targets.
The Open Source Malaria (OSM) consortium has extensively investigated mdpi.comnih.govresearchgate.nettriazolo[4,3-a]pyrazine derivatives as antimalarial agents. nih.govunimelb.edu.aunih.govbeilstein-journals.org These compounds are believed to act by dysregulating the Plasmodium falciparum ATP4ase (PfATP4). beilstein-journals.org Late-stage functionalization of the triazolopyrazine scaffold has been employed to improve solubility and metabolic stability while maintaining potency. unimelb.edu.au
In the realm of infectious diseases, novel triazolo[4,3-a]pyrazine derivatives have demonstrated promising antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. researchgate.netnih.govmdpi.com Compound 2e , in particular, exhibited superior antibacterial activity, comparable to the first-line antibiotic ampicillin. nih.gov
Beyond infectious diseases, derivatives of this scaffold have shown potential in treating neurological disorders by binding to the N-methyl-D-aspartate subtype 2B receptor. mdpi.com Other reported biological activities include the inhibition of renal outer medullary potassium channels and kidney urea (B33335) transport. mdpi.com
Development of Advanced Synthetic Methodologies for Enhanced Efficiency and Sustainability
The advancement of synthetic methodologies is crucial for the efficient and environmentally friendly production of mdpi.comnih.govresearchgate.nettriazolo[4,3-a]pyrazine derivatives. Traditional methods often involve harsh reaction conditions and the use of expensive or toxic reagents.
Recent research has focused on developing more sustainable and efficient synthetic routes. Late-stage functionalization (LSF) has emerged as a powerful strategy, allowing for the modification of complex molecules at a late stage of the synthesis, thus avoiding de novo synthesis. nih.govresearchgate.net Photoredox catalysis and the use of Diversinate™ reagents are examples of LSF techniques that have been successfully applied to the triazolopyrazine scaffold. nih.govnih.govbeilstein-journals.org
Other innovative synthetic approaches include:
Oxidative Cyclization: N-chlorosuccinimide (NCS) has been used as an efficient reagent for the oxidative cyclization of 2-pyridylhydrazones to form mdpi.comnih.govresearchgate.nettriazolo[4,3-a]pyridines under mild conditions. mdpi.com
Microwave-Assisted Synthesis: Palladium-catalyzed addition of hydrazides to 2-chloropyridine followed by microwave-assisted dehydration offers an efficient route to these compounds. organic-chemistry.org
Electrochemical Synthesis: An electrochemically induced desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates provides a transition-metal-free and oxidant-free method. organic-chemistry.org
Environmentally Benign Methods: The use of ceric ammonium nitrate as a catalyst in polyethylene glycol as a recyclable reaction medium presents an environmentally friendly and economically viable option. organic-chemistry.org
A general synthetic scheme for 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine, a key scaffold, involves a multi-step process starting from ethyl trifluoroacetate (B77799) and hydrazine (B178648) hydrate (B1144303). nih.govmdpi.com
| Step | Reagents and Conditions | Intermediate/Product |
|---|---|---|
| 1 | 35% NH2NH2·H2O, CH3CN, 20 °C | Trifluoroacetohydrazide (II) |
| 2 | NaOH (50%), ClCH2COCl, CH3CN, 10 °C | Intermediate III |
| 3 | POCl3, CH3CN, 80 °C | Oxadiazole IV |
| 4 | H2NCH2CH2NH2, MeOH, -20 °C | Compound V |
| 5 | Conc. HCl, MeOH, 55 °C | 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine (VI) |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery. These computational tools can significantly accelerate the design and optimization of novel mdpi.comnih.govresearchgate.nettriazolo[4,3-a]pyrazine derivatives by predicting their biological activity, pharmacokinetic properties, and potential toxicity.
In silico methods are already being employed to guide the design of these compounds. Molecular docking studies have been used to predict the binding interactions of triazolopyrazine derivatives with their target proteins, such as bacterial topoisomerase IV and the 4-aminobutyrate aminotransferase protein. nih.govresearchgate.net These studies help in understanding the structure-activity relationships and in designing more potent inhibitors. nih.gov
Computational analysis, including drug-likeness prediction and the evaluation of pharmacokinetic parameters (ADMET - absorption, distribution, metabolism, excretion, and toxicity), is becoming a standard practice in the early stages of drug development. researchgate.netresearchgate.net These in silico appraisals help in prioritizing compounds for synthesis and biological testing, thereby saving time and resources. researchgate.net
The future will likely see a greater reliance on AI and ML algorithms to:
Generate novel molecular structures with desired properties.
Predict the biological activity of virtual compounds with high accuracy.
Optimize lead compounds for improved efficacy and safety profiles.
Analyze large datasets from high-throughput screening to identify novel hits.
By embracing these advanced computational approaches, researchers can navigate the vast chemical space of mdpi.comnih.govresearchgate.nettriazolo[4,3-a]pyrazine derivatives more effectively, leading to the faster discovery of next-generation therapeutics.
Conclusion and Summary of Research Advancements
Key Contributions of 3-Methyl-researchgate.netnih.govnih.govtriazolo[4,3-a]pyrazine Research to Medicinal Chemistry
Research into 3-Methyl- researchgate.netnih.govnih.govtriazolo[4,3-a]pyrazine and its derivatives has made substantial contributions to medicinal chemistry, primarily through its role as a versatile pharmacophore for the development of novel therapeutic agents. The rigid, planar structure of the triazolopyrazine core provides a valuable framework for the spatial orientation of various functional groups, enabling targeted interactions with biological macromolecules.
One of the most significant contributions has been in the area of anticancer drug discovery . researchgate.net The triazolopyrazine scaffold has been identified as an active pharmacophore that can enhance the antitumor effects of target compounds. nih.gov Derivatives of this compound have been shown to act as potent inhibitors of key enzymes involved in cancer progression, such as c-Met and VEGFR-2 kinases. nih.gov For instance, certain derivatives have demonstrated significant anti-tumor activity against various cancer cell lines, including lung (A549), breast (MCF-7), and cervical (HeLa) cancers. researchgate.netnih.gov
Anticancer Activity of 3-Methyl- researchgate.netnih.govnih.govtriazolo[4,3-a]pyrazine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Target Kinase(s) | IC50 (nM) |
| 22i | A549 (lung) | 0.83 | c-Met | 48 |
| MCF-7 (breast) | 0.15 | |||
| HeLa (cervical) | 2.85 | |||
| 17l | A549 (lung) | 0.98 | c-Met | 26 |
| MCF-7 (breast) | 1.05 | VEGFR-2 | 2600 | |
| HeLa (cervical) | 1.28 |
In addition to its anticancer potential, the 3-Methyl- researchgate.netnih.govnih.govtriazolo[4,3-a]pyrazine scaffold has been instrumental in the development of novel antibacterial agents . nih.gov With the rise of antibiotic resistance, there is an urgent need for new antimicrobial compounds. nih.gov Research has shown that derivatives of this triazolopyrazine can exhibit moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli. nih.govnih.gov
Antibacterial Activity of 3-Methyl- researchgate.netnih.govnih.govtriazolo[4,3-a]pyrazine Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
| 2e | Staphylococcus aureus | 32 |
| Escherichia coli | 16 | |
| Ampicillin (Control) | Staphylococcus aureus | 32 |
| Escherichia coli | 8 |
Beyond these specific therapeutic areas, the research into 3-Methyl- researchgate.netnih.govnih.govtriazolo[4,3-a]pyrazine has broadened the understanding of structure-activity relationships (SAR) for this class of compounds. nih.gov These studies provide valuable insights into how modifications to the core structure influence biological activity, guiding the rational design of more potent and selective drug candidates. nih.gov
Outstanding Challenges and Promising Avenues for Future Investigations
Despite the significant progress, several challenges remain in the field of 3-Methyl- researchgate.netnih.govnih.govtriazolo[4,3-a]pyrazine research. One of the primary hurdles is the development of efficient and scalable synthetic routes for the creation of diverse libraries of derivatives. While various synthetic methods have been established, there is a continuous need for more versatile and cost-effective strategies to facilitate the exploration of a wider chemical space.
Another challenge lies in optimizing the pharmacokinetic and toxicological profiles of these compounds. While many derivatives show promising in vitro activity, their translation into effective and safe clinical candidates requires careful optimization of properties such as solubility, metabolic stability, and bioavailability.
Looking ahead, several promising avenues for future investigations are emerging. The proven success of this scaffold as a kinase inhibitor suggests its potential for targeting other kinases implicated in a variety of diseases, including inflammatory disorders and neurodegenerative conditions. The development of dual or multi-target inhibitors based on the triazolopyrazine core is another exciting area of research, which could lead to more effective therapies for complex diseases like cancer. nih.gov
Furthermore, the exploration of novel substitutions and fusion of other heterocyclic rings to the 3-Methyl- researchgate.netnih.govnih.govtriazolo[4,3-a]pyrazine backbone could unlock new biological activities. The application of computational chemistry and machine learning in conjunction with traditional medicinal chemistry approaches will likely accelerate the discovery and optimization of new drug candidates based on this versatile scaffold. The continued investigation into the diverse biological potential of 3-Methyl- researchgate.netnih.govnih.govtriazolo[4,3-a]pyrazine derivatives holds great promise for the future of drug discovery.
常见问题
Q. Advanced
- Purification : Chromatography (SiO₂; 10% MeOH/DCM) removes semiproducts like Impurity A (unreacted hydrazinylpyrazine).
- Storage : Anhydrous conditions prevent oxidation to Impurity B (triazolopyrazine-dione) .
- Catalyst-free cyclization : Reduces side reactions in phosphonylated derivatives .
How does the 4-fluorobenzyl group at position 7 enhance antimicrobial efficacy?
Basic
The electron-withdrawing fluorine increases membrane permeability in gram-negative bacteria, while the benzyl group stabilizes interactions with lipid bilayer components. This dual effect lowers MIC values (12.5 µg/mL) compared to non-halogenated analogs .
What mechanisms underlie the dual c-Met/VEGFR-2 inhibition of triazolo-pyrazine derivatives?
Advanced
The scaffold’s flexible core accommodates divergent binding modes:
- c-Met : Hydrogen bonding with 4-oxo-pyridazinone to the hinge region.
- VEGFR-2 : Hydrophobic interactions via 3-methyl groups.
Structure-activity relationship (SAR) studies prioritize substituents balancing both targets (e.g., compound 22l with IC₅₀ = 0.8 µM for c-Met) .
How are phosphonylated triazolo-pyrazines synthesized without catalysts?
Advanced
5-exo-dig cyclization of chloroethynylphosphonates with hydrazinylpyridines forms 3-methylphosphonylated derivatives. The reaction proceeds via a six-membered transition state, with NO₂-substituted hydrazines inducing Dimroth rearrangement to yield 2-methylphosphonylated isomers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
